Stereochemical Configuration Dictates Axial vs. Equatorial Hydroxyl Conformation and Reactivity
The cis,cis configuration of the title compound enforces an equatorial orientation of the 4-hydroxyl group, in contrast to the axial hydroxyl group found in the corresponding trans isomer. This conformational difference leads to a measurable distinction in the strength of through-bond orbital interactions, as evidenced by variable oxygen probe studies [1].
| Evidence Dimension | Through-bond orbital interaction strength (donation into σ*C-OR antibonding orbital) |
|---|---|
| Target Compound Data | Equatorial 4-pyranol (5) exhibits stronger donation |
| Comparator Or Baseline | Axial 4-pyranol (4) exhibits weaker donation |
| Quantified Difference | Stronger donation in equatorial isomer, as reflected in C-OR bond distance vs. pKa (ROH) plots |
| Conditions | Variable oxygen probe analysis using X-ray crystallography; density functional theory (DFT) and natural bond orbital (NBO) calculations [1] |
Why This Matters
The differential through-bond interaction influences the reactivity of the hydroxyl group in esterification and etherification, directly impacting the efficiency and outcome of derivatization reactions.
- [1] Oliver, L., Ragam, S., Deslongchamps, P., White, J. M., Hancock, A., & Brydon, S. (2020). Application of the Variable Oxygen Probe to Derivatives of 2,6-Dimethyltetrahydropyran-4-ol: Evidence for Through-Bond nO–σCC–σ*CO Interactions. Australian Journal of Chemistry, 73(8), 785-792. View Source
